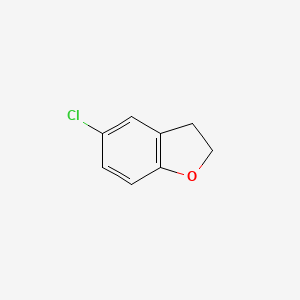

5-Chloro-2,3-dihydro-1-benzofuran

概要

説明

5-Chloro-2,3-dihydro-1-benzofuran is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .

Synthesis Analysis

The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran involves adding 60.1mg of 2,3-dihydrobenzofuran, 79.8mg of N-chlorosuccinimide, 30.1mg of [TEMPO] [OTf], 2mL of chloroform, and stirring at 25 for 12 hours . After the reaction, the solvent was removed by rotary evaporation and column chromatography was separated to obtain 74.8 mg of 5-chloro-2,3-dihydrobenzofuran with a yield of 96% .Molecular Structure Analysis

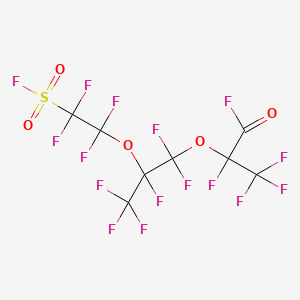

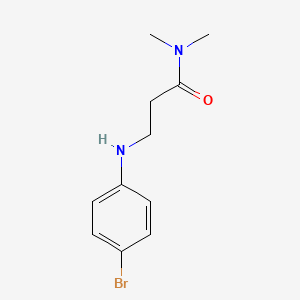

The molecular formula of 5-Chloro-2,3-dihydro-1-benzofuran is C8H7ClO . The molecular weight is 154.59 g/mol . The IUPAC name is 5-chloro-2,3-dihydro-1-benzofuran . The InChI is 1S/C8H7ClO/c9-7-1-2-8-6 (5-7)3-4-10-8/h1-2,5H,3-4H2 . The InChIKey is PEYYQHYMRUDUOH-UHFFFAOYSA-N . The Canonical SMILES is C1COC2=C1C=C (C=C2)Cl .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 5-Chloro-2,3-dihydro-1-benzofuran is a reaction between 2,3-dihydrobenzofuran and N-chlorosuccinimide . The reaction is stirred at 25 for 12 hours . After the reaction, the solvent was removed by rotary evaporation and column chromatography was separated .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2,3-dihydro-1-benzofuran include a molecular weight of 154.59 g/mol , a XLogP3 of 2.8 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 1 , a rotatable bond count of 0 , an exact mass of 154.0185425 g/mol , a monoisotopic mass of 154.0185425 g/mol , a topological polar surface area of 9.2 Ų , a heavy atom count of 10 , and a formal charge of 0 .科学的研究の応用

Anti-Tumor Activity

Benzofuran derivatives, including 5-Chloro-2,3-dihydrobenzofuran, exhibit promising anti-tumor properties. Researchers have identified their ability to inhibit tumor cell growth and proliferation. These compounds may serve as potential leads for developing novel anti-cancer drugs .

Antibacterial Effects

Studies have shown that benzofuran compounds possess antibacterial activity. 5-Chloro-2,3-dihydrobenzofuran could be explored further for its potential in combating bacterial infections. Understanding its mechanism of action and optimizing its structure may lead to new antibacterial agents .

Anti-Oxidative Properties

Benzofuran derivatives, including our compound of interest, exhibit antioxidant effects. These properties are crucial for protecting cells from oxidative stress and preventing various diseases. Investigating the specific antioxidant mechanisms of 5-Chloro-2,3-dihydrobenzofuran could yield valuable insights .

Anti-Viral Applications

The search for effective antiviral agents remains critical. Some benzofuran compounds have demonstrated anti-viral activity. Researchers have recently discovered a novel macrocyclic benzofuran with anti-hepatitis C virus (HCV) activity. This finding suggests potential therapeutic applications for treating HCV infections .

Chemical Synthesis and Scaffold Development

Benzofuran derivatives serve as versatile building blocks in chemical synthesis. Novel methods for constructing benzofuran rings have been developed, including unique free radical cyclization cascades. These synthetic approaches enable the preparation of complex polycyclic benzofuran compounds, which may find applications in drug discovery .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are found in various higher plants, such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Exploring natural sources of 5-Chloro-2,3-dihydrobenzofuran can provide insights into its ecological role and potential bioactivity .

将来の方向性

Benzofuran compounds, including 5-Chloro-2,3-dihydro-1-benzofuran, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their numerous biological properties . Future research will likely focus on developing effective synthetic routes to construct 2,3-dihydrobenzofurans and 1,3-dihydroisobenzofurans and their applications . Additionally, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

特性

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYYQHYMRUDUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343893 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dihydro-1-benzofuran | |

CAS RN |

76429-69-1 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Chloro-2,3-dihydrobenzofuran in medicinal chemistry?

A1: 5-Chloro-2,3-dihydrobenzofuran serves as a crucial building block in synthesizing various pharmaceutical compounds. For instance, it is a key intermediate in the synthesis of Prucalopride [], a drug used to treat chronic constipation. Furthermore, derivatives like 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) have shown promising results as histamine H4 receptor antagonists with potential applications in treating inflammatory diseases like asthma [] and colitis [].

Q2: How does the structure of 5-Chloro-2,3-dihydrobenzofuran derivatives influence their activity as H4R antagonists?

A2: Studies comparing LINS01005 and LINS01007, both 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, revealed that the presence of a chlorine atom at the 5th position of the benzofuran ring in LINS01007 significantly increased its potency as an H4R antagonist []. This highlights the importance of the chlorine substituent for enhanced binding affinity and biological activity.

Q3: Are there any established methods to synthesize 5-Chloro-2,3-dihydrobenzofuran with high purity?

A3: Yes, researchers have developed efficient synthetic routes for 5-Chloro-2,3-dihydrobenzofuran, particularly for its application in Prucalopride synthesis. One method involves a multistep process starting from 4-amino-2-hydroxybenzoic acid, involving esterification, acetylation, chlorination, bromination, bromoethylation, zinc-catalyzed cyclization, and hydrolysis to obtain the desired 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid intermediate []. This approach aims to improve the purity of the final product by minimizing the formation of brominated byproducts.

Q4: Have any studies investigated the elimination reactions involving 2,3-dihalogeno-2,3-dihydrobenzofurans?

A4: Yes, research has explored the kinetic and mechanistic aspects of base-induced elimination reactions in 2,3-dihalogeno-2,3-dihydrobenzofurans []. These studies investigated the influence of different base-solvent systems, substituent effects, and deuterium kinetic isotope effects on the preference for anti- or syn-elimination pathways, providing insights into the reactivity and reaction mechanisms of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)

![[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-](/img/structure/B1595943.png)